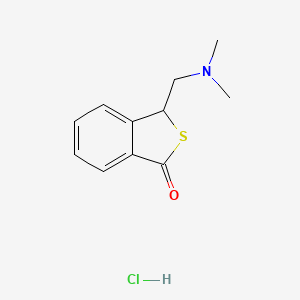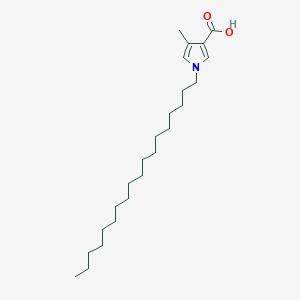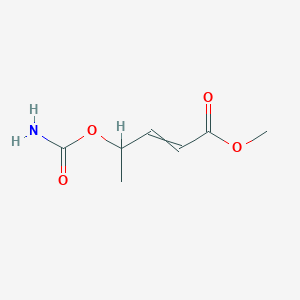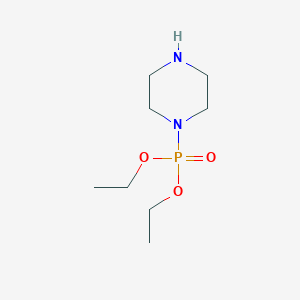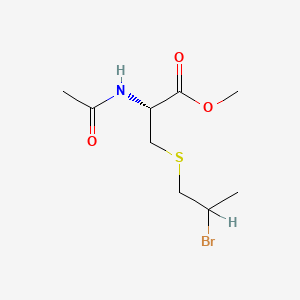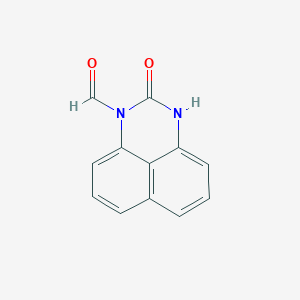
2-Oxo-2,3-dihydro-1H-perimidine-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxo-2,3-dihydro-1H-perimidine-1-carbaldehyde is a heterocyclic compound that contains a perimidine ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2,3-dihydro-1H-perimidine-1-carbaldehyde typically involves the condensation of 1,8-diaminonaphthalene with an appropriate aldehyde. The reaction is often catalyzed by acids or metal catalysts to facilitate the formation of the perimidine ring. For example, squaric acid has been used as an organocatalyst in water to synthesize biologically relevant 2,3-dihydro-1H-perimidines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as using eco-friendly catalysts and solvents, are often applied to optimize the synthesis process for industrial-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-Oxo-2,3-dihydro-1H-perimidine-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and metal catalysts. For example, the reaction of 1,8-diaminonaphthalene with acetophenone in the presence of squaric acid as a catalyst in water is a typical condition for synthesizing 2,3-dihydro-1H-perimidines .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, the reaction with acetophenone yields 2-methyl-2-phenyl-2,3-dihydro-1H-perimidine .
Aplicaciones Científicas De Investigación
2-Oxo-2,3-dihydro-1H-perimidine-1-carbaldehyde has various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other heterocyclic compounds.
Biology: The compound exhibits antibacterial, anti-tumor, and anti-inflammatory activities.
Medicine: It has potential therapeutic applications due to its bioactive properties.
Industry: The compound is used in the development of chemosensors, antioxidants, and catalysts.
Mecanismo De Acción
The mechanism of action of 2-Oxo-2,3-dihydro-1H-perimidine-1-carbaldehyde involves its interaction with various molecular targets and pathways. The compound’s effects are mediated through its ability to bind to specific receptors and enzymes, thereby modulating their activity. For example, it can inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Disubstituted benzimidazoles: These compounds share a similar heterocyclic structure and exhibit comparable biological activities.
2,3-Dihydro-1H-imidazoles: These compounds also have a similar ring system and are used in various therapeutic applications.
Uniqueness
2-Oxo-2,3-dihydro-1H-perimidine-1-carbaldehyde is unique due to its specific perimidine ring structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its broad range of applications in different fields make it a valuable compound for scientific research and industrial applications.
Propiedades
Número CAS |
105335-85-1 |
|---|---|
Fórmula molecular |
C12H8N2O2 |
Peso molecular |
212.20 g/mol |
Nombre IUPAC |
2-oxo-3H-perimidine-1-carbaldehyde |
InChI |
InChI=1S/C12H8N2O2/c15-7-14-10-6-2-4-8-3-1-5-9(11(8)10)13-12(14)16/h1-7H,(H,13,16) |
Clave InChI |
BPEKMPHKTRVXJU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C3C(=C1)NC(=O)N(C3=CC=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


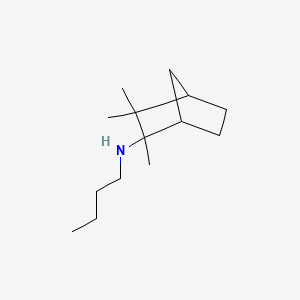
![Dimethyl [2-(diethylamino)-2-oxoethyl]phosphonate](/img/structure/B14336122.png)
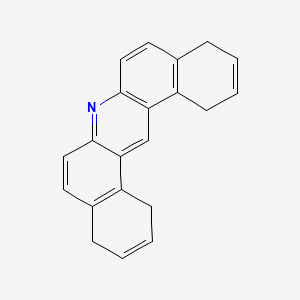
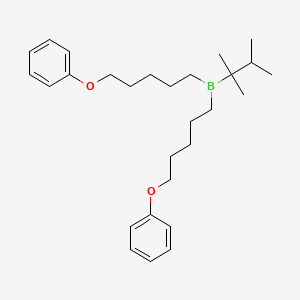
![[(4R,7aS)-1-[(Z,2R,3R)-3-hydroxy-6-(methoxymethoxy)-6-methylhept-4-en-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl] benzoate](/img/structure/B14336137.png)
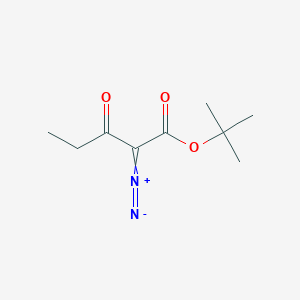
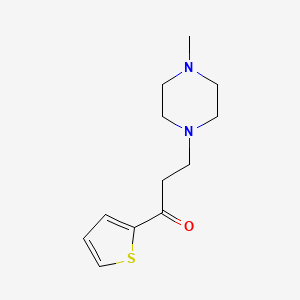
![Magnesium, bromo[(4-fluorophenyl)methyl]-](/img/structure/B14336154.png)
